molecular formula C22H21ClN2O3S B3455399 N~2~-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3455399
M. Wt: 428.9 g/mol
InChI Key: OMAJCDUSRJZFEQ-UHFFFAOYSA-N
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Description

N~2~-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes chlorophenyl, dimethylphenyl, and phenylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the chlorophenyl, dimethylphenyl, and phenylsulfonyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and sulfonylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also involve optimization of reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

N~2~-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(2-chlorophenyl)-N-(3,4-dimethylphenyl)glycinamide: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.

    N~2~-(2-chlorophenyl)-N-(phenylsulfonyl)glycinamide: Lacks the dimethylphenyl group, potentially affecting its reactivity and applications.

    N~2~-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinamide: Lacks the chlorophenyl group, which may influence its chemical behavior and biological activity.

Uniqueness

N~2~-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three functional groups (chlorophenyl, dimethylphenyl, and phenylsulfonyl) attached to the glycinamide backbone. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-16-12-13-18(14-17(16)2)24-22(26)15-25(21-11-7-6-10-20(21)23)29(27,28)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAJCDUSRJZFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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